Calcium nitrate-15N2 (CAS: 31432-44-7) is a highly enriched stable isotope salt, typically available at 98 atom % 15N, utilized primarily as a precise isotopic tracer and specialized synthetic reagent. As a highly soluble, bench-stable inorganic nitrate, it provides an immediately bioavailable, non-acidifying source of nitrogen-15. In procurement contexts, its value is defined by its precise M+2 mass shift for Isotope Ratio Mass Spectrometry (IRMS) and its NMR-active nitrogen centers. Unlike volatile or liquid labeled precursors, this solid calcium salt ensures strict stoichiometric control and safe handling in both large-scale environmental tracking and micro-scale organic synthesis[1].
Substituting Calcium nitrate-15N2 with unlabeled calcium nitrate completely invalidates tracking applications, as the natural abundance nitrogen cannot be distinguished from background pools via IRMS or NMR [1]. More importantly, substituting with alternative 15N-labeled fertilizers—such as Urea-15N2 or Ammonium sulfate-15N2—introduces critical methodological artifacts. Ammonium and urea must undergo biological nitrification and readily bind to soil cation exchange sites, which delays nitrogen availability and causes severe tracer immobilization in organic soil layers [2]. Furthermore, substituting with Sodium nitrate-15N introduces sodium ions that induce salinity stress and alter cellular osmotic balance. Calcium nitrate-15N2 is therefore non-interchangeable when an immediately mobile, non-phytotoxic, and non-acidifying isotopic nitrate tracer is required.
In controlled column experiments evaluating nitrogen uptake in acidic subsoils, Calcium nitrate-15N2 demonstrated superior fertilizer recovery compared to 15N-labeled urea. Nitrate treatments increased the 15N recovery of the fertilizer at application depths of 10–30 cm by up to 8% relative to urea treatments. Furthermore, the application of the nitrate form facilitated root-induced rhizosphere alkalization, increasing local pH by up to 0.4 units, whereas urea substitution lacked this beneficial pH modulation [1].
| Evidence Dimension | 15N Fertilizer Recovery Rate |
| Target Compound Data | Calcium nitrate-15N2 (+8% recovery vs urea; +0.4 pH units) |
| Comparator Or Baseline | Urea-15N2 (Baseline recovery; no alkalization) |
| Quantified Difference | Up to 8% higher tracer recovery in 10-30 cm application depths. |
| Conditions | Acid subsoil columns (pH 4.28), 80 days of growth. |
Procurement of the nitrate form is critical for studies in acidic soils where maximizing tracer recovery and mimicking root-induced alkalization are required.
For the synthesis of 15N-labeled phenolic compounds used in metabolic studies, Calcium nitrate-15N2 serves as a highly efficient, bench-stable nitrating agent when combined with acetic acid under microwave irradiation. Compared to traditional nitration using 15N-nitric acid (H15NO3), which is highly corrosive, volatile, and difficult to handle in small isotopic quantities, Ca(15NO3)2 eliminates the need for liquid nitric acid while achieving high yields (e.g., 70% for model phenolics) and generating safe, easily separable calcium salt byproducts [1].
| Evidence Dimension | Nitrating Agent Handling and Yield |
| Target Compound Data | Calcium nitrate-15N2 (Solid, bench-stable, ~70% yield) |
| Comparator Or Baseline | 15N-Nitric Acid (Highly corrosive, volatile liquid) |
| Quantified Difference | Eliminates liquid acid handling while maintaining high atom economy and yields up to 70%. |
| Conditions | Microwave-promoted nitration in acetic acid. |
Buyers synthesizing 15N-labeled pharmaceutical intermediates can substitute hazardous labeled nitric acid with this safe, solid calcium salt without sacrificing reaction yield.
In long-term forest ecosystem tracing (e.g., Pinus sylvestris stands), the chemical form of the 15N tracer significantly dictates its environmental fate. Studies utilizing 15N recovery techniques revealed that treatments with 15N-urea resulted in a disproportionately high accumulation of immobilized nitrogen in the organic LFH (litter, fermented, humus) layer of the soil. In contrast, Calcium nitrate-15N2 bypassed this severe immobilization bottleneck, resulting in higher accumulation in trees (averaging 36% for nitrate vs 28% for urea) and ensuring the tracer remained available for distinct temporal uptake rather than being locked in the organic horizon [1].
| Evidence Dimension | Tracer Immobilization and Tree Accumulation |
| Target Compound Data | Calcium nitrate-15N2 (36% accumulation in trees) |
| Comparator Or Baseline | Urea-15N2 (28% accumulation in trees; high LFH immobilization) |
| Quantified Difference | 8% absolute increase in tree accumulation; significantly lower organic layer immobilization. |
| Conditions | 29- to 43-year-old Pinus sylvestris stands, 160 kg N ha-1 equivalent dose. |
For precise temporal tracking of tree canopy uptake, researchers must procure the calcium nitrate form to prevent the tracer from becoming trapped in the forest floor litter.
In deep-root phenotyping of crops like chicory, Calcium nitrate-15N2 provides a highly mobile tracking signal that outperforms labeled water (2H2O) in deep injection scenarios. When injected at extreme depths (up to 3.5 m), the 15N from Ca(15NO3)2 was taken up and transported to the leaves more rapidly than the 2H tracer. While deep water uptake was highly sensitive to reduced root intensity at lower depths (showing a 10-fold drop in 2H enrichment between 1.1 m and 2.3 m), the 15N enrichment from Calcium nitrate-15N2 remained consistent across these depths [1].
| Evidence Dimension | Deep Soil Tracer Uptake Consistency |
| Target Compound Data | Calcium nitrate-15N2 (Consistent leaf enrichment from 1.1 m to 2.3 m injections) |
| Comparator Or Baseline | 2H2O (Deuterium oxide) (10-fold drop in enrichment from 1.1 m to 2.3 m) |
| Quantified Difference | 15N uptake is significantly less sensitive to reduced root density at depth compared to 2H2O. |
| Conditions | Outdoor rhizotrons, injection at 1.1, 2.3, and 3.5 m depths. |
Agricultural researchers must select Calcium nitrate-15N2 over labeled water to accurately phenotype deep-root nitrogen acquisition without the signal degradation seen in water tracers.
Calcium nitrate-15N2 is the ideal tracer for evaluating nitrogen use efficiency (NUE) in deep-rooted crops. Because it does not bind to soil cation exchange sites like ammonium-based tracers, it provides a highly mobile, consistent signal even when injected at depths up to 3.5 meters, allowing precise mapping of root acquisition capabilities [1].
In synthetic chemistry, this compound serves as a bench-stable, solid nitrating agent for producing 15N-labeled phenolic compounds and metabolic standards. It replaces highly corrosive, volatile 15N-nitric acid in microwave-promoted nitration reactions, improving laboratory safety and atom economy while maintaining yields around 70%[2].
For long-term ecological studies tracking nitrogen fluxes between tree canopies and soil microbiomes, Calcium nitrate-15N2 prevents the severe organic layer immobilization associated with urea tracers. This ensures the tracer accurately reflects active plant uptake rather than artificial sequestration in the forest floor litter [3].